5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Description
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Properties
IUPAC Name |
5-chloro-6-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNGXSRBMDBMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to a Halogenated Indanone Core for Pharmaceutical Development
A Note on Compound Selection: Initial research into "5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one" did not yield a registered CAS number or significant documentation, suggesting it is not a readily available or widely studied compound. To provide a valuable and actionable technical guide for our audience of researchers and drug development professionals, this document will focus on a closely related, well-characterized, and industrially significant analogue: 5-Chloro-2,3-dihydro-1H-inden-1-one . This compound, also known as 5-Chloro-1-indanone, shares a core structural motif and serves as a critical building block in synthetic chemistry, offering a robust foundation for discussing the synthesis, properties, and applications relevant to this class of molecules.
Executive Summary
Substituted indanones are a class of bicyclic ketones that represent a "privileged scaffold" in medicinal chemistry. Their rigid, yet three-dimensional, structure provides an excellent framework for the spatial presentation of pharmacophoric elements, leading to high-affinity interactions with a variety of biological targets. This guide provides a comprehensive technical overview of 5-Chloro-2,3-dihydro-1H-inden-1-one, a key halogenated indanone intermediate. We will delve into its physicochemical properties, explore established synthetic protocols with mechanistic insights, detail methods for its analytical characterization, and discuss its application as a precursor in the development of therapeutic agents. This document is intended to serve as a practical resource for scientists engaged in synthetic chemistry and drug discovery.
Physicochemical and Safety Data
A thorough understanding of a compound's properties is the bedrock of its effective and safe utilization in a laboratory setting. 5-Chloro-1-indanone is a stable, solid compound under standard conditions.
Table 1: Properties of 5-Chloro-2,3-dihydro-1H-inden-1-one
| Property | Value | Source |
| CAS Number | 42348-86-7 | [1][2][3] |
| Molecular Formula | C₉H₇ClO | [1][2] |
| Molecular Weight | 166.60 g/mol | [1][3] |
| Appearance | White to yellow solid | [4] |
| Melting Point | 93-95 °C | [5] |
| Purity | Typically ≥97% | [2] |
| SMILES | ClC1=CC2=C(C=C1)C(=O)CC2 | [1] |
| InChIKey | MEDSHTHCZIOVPU-UHFFFAOYSA-N | [1] |
2.1 Safety & Handling
As with any halogenated aromatic compound, appropriate safety measures are imperative.
-
Hazard Classifications: This chemical is considered hazardous. It is harmful if swallowed, inhaled, or comes into contact with skin.[3][6] It causes skin and serious eye irritation.[3][6]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6] For weighing and handling solids, a dust mask (e.g., N95) is recommended.[7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Synthesis and Mechanism
The most common and industrially relevant synthesis of 5-chloro-1-indanone is achieved via an intramolecular Friedel-Crafts acylation. This powerful C-C bond-forming reaction is a cornerstone of aromatic chemistry.
3.1 Synthetic Protocol: Intramolecular Friedel-Crafts Acylation
This protocol is based on the cyclization of 3-(4-chlorophenyl)propanoic acid or its corresponding acid chloride. The use of a strong acid catalyst promotes the electrophilic aromatic substitution that forms the five-membered ring.
Step-by-Step Methodology:
-
Acid Chloride Formation (Optional but Recommended): To a solution of 3-(4-chlorophenyl)propanoic acid in an inert solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-(4-chlorophenyl)propanoyl chloride is often used directly in the next step.
-
Friedel-Crafts Cyclization: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). The solution is cooled to 0 °C, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise.
-
Causality of Experimental Choice: Using the acid chloride instead of the carboxylic acid directly leads to a more reactive electrophile, allowing the reaction to proceed under milder conditions and often resulting in higher yields and fewer side products. The choice of a strong Lewis acid like AlCl₃ is crucial for activating the acyl chloride and overcoming the deactivating effect of the chloro-substituent on the aromatic ring.
-
Reaction and Quench: The reaction mixture is stirred, typically allowing it to warm to room temperature, for several hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Workup and Purification: The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and brine. It is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 5-chloro-1-indanone.
A review of synthetic methods indicates that intramolecular Friedel-Crafts reactions are a primary route for producing a wide range of 1-indanones.[8] Patents also describe processes for making 5-chloro-2,3-dihydro-1H-inden-1-one by adding a solution of 3-chloro-1-(4-chlorophenyl)-1-propanone in an inert solvent to sulfuric acid.[5]
3.2 Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Chloro-1-indanone.
Applications in Drug Development
The 1-indanone scaffold is present in a multitude of biologically active molecules.[8] The specific substitution pattern of 5-chloro-1-indanone makes it a valuable precursor for various therapeutic targets. Halogen atoms, like chlorine, can serve as metabolic blocks, modulate lipophilicity, and participate in halogen bonding with protein targets, making them a common feature in modern drug design.
While specific, publicly disclosed downstream drug candidates from 5-chloro-1-indanone are proprietary, its structural motifs are found in compounds investigated for a range of activities. For instance, related fluoro-indanones serve as key intermediates in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents.[9] The core structure is amenable to further chemical modification at several key positions:
-
Carbonyl Group (C1): The ketone can be reduced to an alcohol, converted to an oxime, or serve as a handle for Grignard or Wittig-type reactions to introduce further diversity.
-
Alpha-Position (C2): The methylene group adjacent to the carbonyl can be functionalized via enolate chemistry, allowing for alkylation, halogenation, or the introduction of other functional groups.
-
Aromatic Ring: The existing chloro-substituent directs further electrophilic aromatic substitution, or it can be modified via transition-metal-catalyzed cross-coupling reactions.
4.1 Logical Relationship Diagram
Caption: Derivatization potential of the 5-chloro-1-indanone core.
Conclusion
5-Chloro-2,3-dihydro-1H-inden-1-one is a versatile and valuable building block for pharmaceutical research and development. Its straightforward synthesis via Friedel-Crafts acylation and the multiple handles for chemical modification make it an attractive starting point for generating libraries of complex molecules. The strategic placement of the chlorine atom provides a key feature for modulating the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide has provided the foundational technical knowledge required for the effective synthesis, handling, and strategic application of this important chemical intermediate.
References
-
Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE. (CAS No. 42348-86-7). Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. (CID 71743952). Retrieved February 24, 2026, from [Link]
-
INDOFINE Chemical Company, Inc. (n.d.). 5-FLUORO-1-INDANONE. (CAS No. 700-84-5). Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 5-Fluoro-1-indanone. (CID 136537). Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
-
Synthonix, Inc. (n.d.). 42348-86-7 | 5-Chloro-1-indanone. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-1-indanone. (CID 142599). Retrieved February 24, 2026, from [Link]
-
Sadowska, B., & Różalski, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-503. [Link]
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Methodological & Application
Technical Application Note: Regioselective Synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Topic: Protocol for the preparation of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one Content Type: Technical Application Note & Protocol Audience: Synthetic Chemists, Process Development Scientists
Executive Summary
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 55765-73-0) is a critical bicyclic scaffold used primarily as the key intermediate in the synthesis of Indoxacarb , a broad-spectrum oxadiazine insecticide [1]. Beyond agrochemicals, this scaffold is increasingly relevant in medicinal chemistry for kinase inhibitor development due to the unique electronic properties imparted by the vicinal chloro-fluoro substitution pattern.
This guide details the regioselective intramolecular Friedel-Crafts acylation protocol. Unlike simple indanones, the presence of two halogen substituents on the aromatic ring introduces competing directing effects. This protocol leverages the superior ortho-directing power of the fluorine atom to secure the 6-fluoro-5-chloro substitution pattern, minimizing the formation of the unwanted 4-chloro-5-fluoro regioisomer.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the cyclization of 3-(3-chloro-4-fluorophenyl)propanoic acid . The critical mechanistic challenge is controlling the site of ring closure.
-
Electronic Logic: The fluorine atom (position 4 of the phenyl ring) is a strong
-donor and directs electrophilic aromatic substitution ortho and para to itself. The chlorine atom (position 3) is a weaker donor. -
Steric Logic: Closure at the position ortho to the chlorine (position 2) is sterically crowded by the propanoic side chain. Closure at the position ortho to the fluorine (position 6) is sterically favored and electronically reinforced by the fluorine's strong directing effect.
Mechanistic Pathway (DOT Visualization)
Figure 1: Reaction pathway for the conversion of the propanoic acid precursor to the indanone scaffold via acid chloride activation.[1]
Experimental Protocol
Method A: Two-Step Activation/Cyclization (Gold Standard)
This method is preferred for high purity and scalability. It separates the activation step (acid chloride formation) from the Lewis Acid-catalyzed cyclization, allowing for better control of the exotherm.
Reagents & Equipment:
-
Precursor: 3-(3-chloro-4-fluorophenyl)propanoic acid (1.0 equiv)
-
Activator: Thionyl Chloride (
) (1.5 equiv) -
Catalyst: Aluminum Chloride (
), anhydrous (1.2 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Setup: 3-neck round bottom flask, reflux condenser,
inlet, dilute NaOH scrubber (for HCl/SO2 gas).
Step 1: Preparation of the Acid Chloride[1][2][3]
-
Charge: In a dry flask under
, dissolve 3-(3-chloro-4-fluorophenyl)propanoic acid (20.3 g, 100 mmol) in anhydrous DCM (100 mL). -
Activate: Add catalytic DMF (3 drops). Add
(10.9 mL, 150 mmol) dropwise over 15 minutes. -
Reflux: Heat the mixture to reflux (40°C) for 2–3 hours. Monitor by TLC (conversion of acid to non-polar spot) or quench-aliquot HPLC.
-
Isolate (Optional but Recommended): Evaporate the solvent and excess
under reduced pressure to obtain the crude acid chloride as a yellow oil. Note: Removing excess prevents it from consuming the in the next step.
Step 2: Friedel-Crafts Cyclization
-
Suspend: In a fresh flask, suspend anhydrous
(16.0 g, 120 mmol) in DCM (150 mL). Cool to 0–5°C. -
Addition: Dissolve the crude acid chloride (from Step 1) in DCM (50 mL). Add this solution dropwise to the
suspension over 30 minutes. Caution: Exothermic reaction. Evolution of HCl gas. -
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.
-
Optimization Note: If conversion is slow, heat to reflux (40°C) for 1 hour.
-
-
Quench: Pour the reaction mixture slowly into a stirred mixture of ice/water (200 g) containing concentrated HCl (10 mL). Caution: Violent hydrolysis.
-
Workup: Separate the organic layer.[3] Extract the aqueous layer with DCM (2 x 50 mL).
-
Wash: Wash combined organics with Sat.
(to remove unreacted acid), then Brine. Dry over .[4] -
Purification: Concentrate in vacuo. Recrystallize the solid residue from Hexane/Ethyl Acetate (9:1) or Methanol.[4][5]
Expected Yield: 75–85% Appearance: Off-white to pale yellow crystalline solid.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Stoichiometry ( | 1.1 – 1.3 equiv | Excess |
| Temperature (Step 2) | 0°C | Low initial temp prevents polymerization; RT ensures completion. High heat (>60°C) may cause dechlorination. |
| Moisture Control | Strictly Anhydrous | Water deactivates |
| Addition Rate | Slow (30+ min) | Controls HCl evolution and prevents thermal runaway. |
Analytical Validation
To ensure the correct isomer (5-chloro-6-fluoro) was formed rather than the 4-chloro-5-fluoro analog, analysis of the aromatic proton coupling is essential.
-
1H NMR (400 MHz,
):-
7.50 (d,
Hz, 1H, Ar-H at C4). Doublet due to ortho-F coupling. -
7.20 (d,
Hz, 1H, Ar-H at C7). Doublet due to meta-F coupling. -
3.10 (t, 2H,
at C3). -
2.70 (t, 2H,
at C2).
-
7.50 (d,
-
Differentiation Logic: In the 5-chloro-6-fluoro isomer, the protons are para to each other. In the alternative isomer (4-chloro-5-fluoro), the protons would be ortho to each other, showing a characteristic proton-proton coupling (
Hz) in addition to fluorine coupling. The target molecule shows primarily H-F coupling patterns as the protons are isolated.
Troubleshooting Guide via Decision Tree
Figure 2: Troubleshooting logic for common synthetic issues.
References
-
DuPont. (1996). Process for the preparation of Indoxacarb intermediates. US Patent 5,543,565. Link
-
BenchChem. (2025).[4] Application Notes: Synthesis of 5-Fluoro-1-indanone Derivatives. Link
-
Beilstein J. Org. Chem. (2017).[1][2][6] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–75. Link
-
ChemicalBook. (2024). 3-(3-Chloro-4-fluorophenyl)propanoic acid Properties and Suppliers. Link
Sources
- 1. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding the regioselectivity in Scholl reactions for the synthesis of oligoarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis method of indoxacarb intermediate semicarbazone - Eureka | Patsnap [eureka.patsnap.com]
Application Notes & Protocols: 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Indanones
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a highly valuable bifunctional building block belonging to the indanone class of compounds, which are recognized as privileged structures in the development of therapeutic agents.[4][5] The unique substitution pattern of this intermediate—featuring both chloro and fluoro groups on the aromatic ring—provides chemists with precise handles for constructing complex molecular architectures.
This guide provides an in-depth look at the application of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, focusing on its critical role as a precursor in the synthesis of multi-targeted tyrosine kinase inhibitors. We will explore its physicochemical properties and provide a detailed, field-proven protocol for its use in a key synthetic transformation, explaining the causal logic behind each experimental step.
Compound Profile and Safety Data
A thorough understanding of a reagent's properties is fundamental to its successful and safe implementation in any synthetic workflow.
| Property | Value | Source |
| CAS Number | 881189-75-9 | [6] |
| Molecular Formula | C₉H₆ClFO | [6] |
| Molecular Weight | 184.59 g/mol | [6] |
| Appearance | Typically an off-white to yellow solid | N/A |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [6] |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhaling dust or fumes. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
-
Reactivity: While generally stable, indanones can undergo various reactions. It is crucial to assess compatibility with other reagents before initiating a reaction, particularly strong oxidizing or reducing agents.
Core Application: Synthesis of a Key Precursor for Kinase Inhibitors
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a pivotal intermediate in the synthesis of several potent kinase inhibitors. Its structure is particularly suited for elaborating into scaffolds that target the ATP-binding sites of kinases. A primary and well-documented application is in the multi-step synthesis of Lenvatinib, an orally available multi-tyrosine kinase inhibitor approved for the treatment of various cancers.[7][8][9]
The following section details a protocol for a foundational transformation of this intermediate: the oximation of the ketone, which serves to introduce a key nitrogen-containing functionality.
Workflow for the Synthesis of Lenvatinib Precursor
The diagram below illustrates the high-level synthetic strategy where the indanone intermediate is functionalized and subsequently elaborated to form the core of a complex pharmaceutical agent.
Caption: High-level workflow from the indanone to a final drug molecule.
Detailed Protocol: Oximation of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
This protocol describes the conversion of the ketone functionality into an oxime. This step is crucial as the oxime can then be readily reduced to a primary amine, a versatile functional group for subsequent coupling reactions in a broader synthetic scheme.[10]
Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of the indanone, followed by dehydration to form the carbon-nitrogen double bond of the oxime. The use of a mild base like sodium acetate is critical; it serves to deprotonate the hydroxylamine hydrochloride in situ, generating the free hydroxylamine nucleophile. It also acts as a buffer to maintain a slightly acidic to neutral pH, which is optimal for the dehydration step. An excessively acidic medium would protonate the hydroxylamine, reducing its nucleophilicity, while a strongly basic medium would hinder the final protonation of the hydroxyl group for elimination as water.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| 5-Chloro-6-fluoro-1-indanone | 184.59 | 1.0 | 5.00 g |
| Hydroxylamine Hydrochloride | 69.49 | 1.5 | 5.62 g |
| Sodium Acetate (Anhydrous) | 82.03 | 2.0 | 8.89 g |
| Ethanol (95%) | - | - | 100 mL |
| Water | - | - | 25 mL |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (5.00 g, 27.1 mmol).
-
Reagent Addition: Add ethanol (100 mL), followed by water (25 mL). Stir the mixture to achieve a suspension. Add hydroxylamine hydrochloride (5.62 g, 80.9 mmol, 1.5 eq) and sodium acetate (8.89 g, 108.4 mmol, 2.0 eq) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle. The suspension should gradually become a clearer solution as the reaction progresses.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The starting material (indanone) is significantly less polar than the product (oxime). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Once the reaction is complete (disappearance of the starting material spot on TLC), cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water with gentle stirring.
-
A precipitate (the oxime product) will form. Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.
-
-
Drying and Characterization: Dry the collected solid in a vacuum oven at 40-45°C to a constant weight. The resulting 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one oxime should be an off-white to pale yellow solid.
-
Expected Yield: 90-97%.
-
Purity Analysis: Confirm identity and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualization of the Oximation Protocol
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 881189-75-9|6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 7. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one in Organic Synthesis
[1]
Introduction & Chemical Profile[2][3][4][5][6][7][8][9][10]
5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 55713-21-0), often referred to as 5-chloro-6-fluoro-1-indanone , is a highly specialized bicyclic scaffold.[1] While it possesses the standard reactivity of an
Beyond agrochemicals, this intermediate is increasingly relevant in medicinal chemistry for fragment-based drug discovery (FBDD). The vicinal halogenation (Cl at C5, F at C6) provides unique electronic properties and metabolic blocking sites, making it an ideal candidate for modulating lipophilicity and metabolic stability in pharmaceutical candidates.
Physical & Chemical Properties
| Property | Data | Notes |
| Molecular Formula | C₉H₆ClFO | |
| Molecular Weight | 184.59 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 92–95 °C | High purity required for catalytic steps |
| Solubility | Soluble in DCM, Toluene, EtOAc; Sparingly soluble in Hexane | |
| Acidity (pKa) | ~19–20 ( | Deprotonation requires strong bases (e.g., NaH, NaOMe) |
Reactivity Profile & Strategic Analysis
The molecule presents three distinct zones of reactivity that must be managed to prevent side reactions:
-
The C1 Ketone (Electrophilic): Susceptible to nucleophilic attack (Grignard, hydride reduction) and condensation reactions (Schiff base formation).
-
The C2 Methylene (Nucleophilic/Acidic): The
-protons are acidic, allowing for enolate formation. This is the primary site for functionalization in Indoxacarb synthesis (carboxylation and hydroxylation). -
The Aromatic Core (Electronic): The 5-Cl, 6-F substitution pattern deactivates the ring towards electrophilic aromatic substitution but activates it for specific metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura at the C5-Cl site).[1]
Visualization: Reactivity Map
Caption: Strategic reactivity zones of 5-chloro-6-fluoro-1-indanone. The C2 pathway is critical for oxadiazine synthesis.
Protocol A: Asymmetric Synthesis of the Indoxacarb Core[11]
This is the "Crown Jewel" application. The transformation of the indanone into the bioactive (S)-Indoxacarb precursor requires a high-precision sequence: Carboxylation followed by Asymmetric Hydroxylation .[1]
Phase 1: C2-Carboxylation (Synthesis of the -Keto Ester)
Objective: Install a methoxycarbonyl group at the C2 position.[1]
Reagents:
-
Substrate: 5-Chloro-6-fluoro-1-indanone (1.0 eq)[1]
-
Reagent: Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)
-
Base: Sodium Methoxide (NaOMe) or NaH (1.2 eq)
-
Solvent: Toluene (co-solvent if needed)
Step-by-Step Protocol:
-
Setup: Charge a dry reactor with 5-chloro-6-fluoro-1-indanone and anhydrous Dimethyl Carbonate (10–15 vol).
-
Deprotonation: Cool to 0–5 °C. Slowly add NaOMe (solid or solution) under N₂ atmosphere. Caution: Exothermic H₂ evolution if NaH is used.
-
Reflux: Heat the mixture to reflux (90 °C) for 3–5 hours. The reaction is driven by the continuous removal of methanol (azeotrope).
-
Quench: Cool to room temperature. Quench with dilute HCl/Ice water to pH 3–4.
-
Workup: Extract with Ethyl Acetate. Wash with brine.[2][3] Dry over Na₂SO₄.[2][3]
-
Product: Isolate Methyl 5-chloro-6-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
-
Quality Check: Verify via ¹H NMR (Look for singlet ~3.7 ppm for -COOCH₃ and enol proton if applicable).[1]
-
Phase 2: Asymmetric Hydroxylation (The Chiral Step)
Objective: Introduce the C2-hydroxyl group with high enantioselectivity (S-isomer).[1]
Reagents:
-
Substrate:
-Keto Ester from Phase 1 (1.0 eq)[1] -
Oxidant: 70% tert-Butyl Hydroperoxide (TBHP) (1.2–1.5 eq)[1]
-
Catalyst: Chiral Cinchona Alkaloid (e.g., Cinchonine-derived phase transfer catalyst) or chiral Zr-complex (0.05–0.1 eq).
-
Solvent: Toluene or Xylene.
Step-by-Step Protocol:
-
Catalyst Activation: In the reactor, dissolve the chiral catalyst in Toluene.
-
Addition: Add the
-keto ester substrate.[1] -
Oxidation: Add TBHP slowly at room temperature.
-
Reaction: Heat to 60–110 °C (depending on catalyst system) for 4–6 hours.
-
Purification: Cool to RT. Filter off the catalyst (if heterogeneous). Wash the filtrate with sodium sulfite solution (to quench excess peroxide).
-
Isolation: Concentrate the organic layer.[2][3] Crystallize from Isopropanol/Hexane.
-
Result: Methyl 5-chloro-6-fluoro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
Visualization: Indoxacarb Synthesis Workflow
Caption: Critical pathway for converting the indanone starting material into Indoxacarb.
Protocol B: Reductive Amination (Medicinal Chemistry)
For drug discovery applications where the indanone is used as a scaffold for CNS-active agents or kinase inhibitors, converting the ketone to a secondary amine is a standard workflow.
Objective: Synthesis of N-substituted-5-chloro-6-fluoro-1-aminoindanes.
Reagents:
-
Substrate: 5-Chloro-6-fluoro-1-indanone (1.0 eq)[1]
-
Amine: Primary amine (R-NH₂, e.g., Benzylamine) (1.2 eq)
-
Acid Catalyst: Acetic Acid (0.1 eq) or Ti(OiPr)₄ (1.5 eq for difficult amines)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (2.0 eq)
-
Solvent: DCE (Dichloroethane) or THF.
Step-by-Step Protocol:
-
Imine Formation: Dissolve the indanone and amine in DCE. Add Acetic Acid.[2][3] Stir at RT for 1–2 hours.[2][3]
-
Tip: If the amine is sterically hindered, use Ti(OiPr)₄ and stir for 6 hours; then dilute with methanol before reduction.
-
-
Reduction: Cool to 0 °C. Add STAB portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12h).
-
Quench: Add saturated NaHCO₃ solution. Stir vigorously for 30 mins.
-
Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient).
Process Safety & Handling
Hazard Classification:
-
H315/H319: Causes skin and serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
-
Halogenated Waste: Do not dispose of down the drain. Segregate as halogenated organic waste.
Operational Criticalities:
-
Peroxide Safety: In Protocol A (Hydroxylation), TBHP is an oxidizer. Ensure the reaction temperature is strictly controlled. Never distill TBHP to dryness.
-
Exotherms: The deprotonation step (Protocol A, Phase 1) generates hydrogen gas if NaH is used, or significant heat with NaOMe. Use a reflux condenser and inert gas sweep.
-
Skin Contact: Indanones are potential sensitizers. Double-gloving (Nitrile) is recommended.[1]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Yield in Carboxylation | Water in system | Use anhydrous DMC and dry toluene.[1] Water hydrolyzes the enolate. |
| Poor Enantioselectivity (ee%) | Catalyst degradation or Temp too high | Ensure catalyst is fresh. Lower reaction temperature to 60–80 °C, even if reaction time increases. |
| Incomplete Reduction (Protocol B) | Imine equilibrium | Use Ti(OiPr)₄ as a dehydrating Lewis acid to push imine formation to completion before adding reductant. |
| Product Oiling Out | Impurities | Recrystallize from Isopropanol (IPA). The 5-Cl, 6-F substitution aids crystallinity in alcohol solvents.[1] |
References
-
DuPont. (1992).[7] Process for the preparation of Indoxacarb and intermediates thereof. WO Patent 92/11249. Link
-
Zhang, L., et al. (2012).[7] Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.[7] Link
-
BenchChem. (2025).[2][3] Application Notes and Protocols for Reactions with 5-Fluoro-1-indanone. (Used as proxy for general reactivity protocols). Link
-
Xu, et al. (2017). Synthesis of 5-chloro-1-indanone via Friedel-Crafts acylation. Beilstein Journal of Organic Chemistry, 13, 48-57. Link
-
PubChem. (2025).[8][9] 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one Compound Summary. National Library of Medicine. Link
Sources
- 1. 5-Chloro-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. data.epo.org [data.epo.org]
- 6. 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one | C9H6ClFO | CID 71743952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. 5,6-Difluoro-1-indanone | C9H6F2O | CID 11768944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis, ultimately improving your yield and product purity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible synthetic process.
I. Core Synthesis Overview: Intramolecular Friedel-Crafts Acylation
The most established and reliable method for the synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is the intramolecular Friedel-Crafts acylation of a 3-(4-chloro-5-fluorophenyl)propanoic acid precursor.[1][2][3] This reaction typically proceeds in the presence of a strong acid catalyst, which facilitates the formation of an acylium ion intermediate that then undergoes an electrophilic aromatic substitution to form the desired five-membered ring.[4][5]
The overall synthetic strategy can be visualized as a two-stage process: first, the synthesis of the 3-(4-chloro-5-fluorophenyl)propanoic acid precursor, and second, its cyclization to the target indanone.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to troubleshooting.
Issue 1: Low or No Yield of the Target Indanone
A diminished or absent yield of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is a frequent challenge. The potential causes and their remedies are detailed below.
| Potential Cause | Explanation | Suggested Solutions |
| Inactive Catalyst | Strong acid catalysts like polyphosphoric acid (PPA) and aluminum chloride (AlCl₃) are hygroscopic and can be deactivated by moisture.[6] | - Use a fresh, unopened container of the acid catalyst. - If using PPA, ensure it has a high phosphorus pentoxide (P₂O₅) content, as this indicates lower water content. - For reactions with AlCl₃, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Insufficient Reaction Temperature or Time | The intramolecular Friedel-Crafts acylation has an activation energy barrier that must be overcome. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - If the reaction is sluggish, consider incrementally increasing the temperature. For PPA-mediated cyclizations, temperatures between 80-120 °C are common.[7] - For particularly stubborn cyclizations, non-conventional heating methods like microwave irradiation can sometimes improve yields and reduce reaction times.[7] |
| Impure Starting Material | Impurities in the 3-(4-chloro-5-fluorophenyl)propanoic acid can interfere with the catalyst and lead to side reactions. | - Purify the precursor by recrystallization or column chromatography before use. - Confirm the purity of the precursor using ¹H NMR and melting point analysis. |
| Intermolecular Side Reactions | At high concentrations, the acylium ion intermediate can react with another molecule of the precursor, leading to the formation of oligomeric byproducts, which is a primary cause of yield loss.[8] | - Employ high dilution conditions to favor the intramolecular cyclization pathway. This can be achieved by slowly adding the precursor to a larger volume of the acid catalyst. |
Issue 2: Formation of Regioisomers
The presence of both a chloro and a fluoro substituent on the aromatic ring introduces the possibility of forming an undesired regioisomer, 7-chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.
| Potential Cause | Explanation | Suggested Solutions |
| Incorrect Cyclization | The acylium ion can potentially attack different positions on the aromatic ring. Halogens are ortho-, para-directing groups.[1][9][10] In the desired precursor, the chloro group is para to the propanoic acid side chain, and the fluoro group is meta. The cyclization must occur ortho to the side chain. This position is ortho to both the chloro and fluoro substituents, which should strongly favor the formation of the desired 5-chloro-6-fluoro isomer. However, suboptimal conditions could lead to the formation of the 7-chloro isomer. | - Catalyst Choice: The P₂O₅ content in PPA can influence regioselectivity.[7] Experiment with different grades of PPA to optimize for the desired isomer. - Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the cyclization. A temperature screen is advisable. - Lewis Acid: For cyclizations using the acyl chloride, a milder Lewis acid might offer better selectivity, although this may require longer reaction times. |
| Difficult Separation of Isomers | Regioisomers often have very similar physical properties, making their separation by standard column chromatography challenging.[7] | - Employ high-performance liquid chromatography (HPLC) for separation if standard chromatography is ineffective. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the cyclization of 3-(4-chloro-5-fluorophenyl)propanoic acid?
Both polyphosphoric acid (PPA) and a combination of the corresponding acyl chloride with a Lewis acid like AlCl₃ are effective.[2][3] PPA is often more convenient as it avoids the need to first prepare the acyl chloride. However, for sensitive substrates, conversion to the acyl chloride followed by cyclization with a milder Lewis acid at lower temperatures may provide a cleaner reaction.
Q2: How can I prepare the 3-(4-chloro-5-fluorophenyl)propanoic acid precursor?
Q3: How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material and the product. The product, being a ketone, will likely have a different Rf value than the carboxylic acid precursor. The spots can be visualized under UV light.
Q4: What are the expected spectroscopic features of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one?
While specific data for this molecule is not widely published, we can predict the key signals based on its structure and data from analogous compounds like 5-chloro-1-indanone.[12]
-
¹H NMR: Expect two aromatic protons, likely appearing as doublets or doublets of doublets due to coupling with the fluorine atom and each other. There will also be two triplets in the aliphatic region corresponding to the two -CH₂- groups of the five-membered ring.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons (with C-F coupling evident for the carbons near the fluorine atom), and the two aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (C₉H₆ClFO). The isotopic pattern for the chlorine atom (M+ and M+2 in a roughly 3:1 ratio) should be observable.
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a conjugated ketone would be expected around 1700 cm⁻¹.
IV. Experimental Protocols
The following are representative protocols based on established procedures for similar compounds. They should be optimized for your specific laboratory conditions.
Protocol 1: Synthesis of 3-(4-chloro-5-fluorophenyl)propanoic acid (Representative)
This protocol is adapted from general procedures for the synthesis of 3-arylpropanoic acids.[11]
-
Alkylation of Diethyl Malonate: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate dropwise at room temperature. After stirring for 30 minutes, add 4-chloro-5-fluorobenzyl chloride dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add a solution of sodium hydroxide and reflux to hydrolyze the ester. After cooling, carefully acidify the mixture with concentrated hydrochloric acid. The resulting dicarboxylic acid will decarboxylate upon heating.
-
Workup and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Protocol 2: Intramolecular Friedel-Crafts Acylation to 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (Representative)
This protocol is based on common methods for the cyclization of 3-arylpropanoic acids.[3][6]
-
Reaction Setup: Place polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to approximately 80-90°C.
-
Addition of Precursor: Slowly add the 3-(4-chloro-5-fluorophenyl)propanoic acid to the hot PPA with vigorous stirring.
-
Reaction: Continue stirring at the elevated temperature for the required time (typically 1-3 hours), monitoring the reaction by TLC.
-
Quenching: Cool the reaction mixture slightly and then carefully pour it onto crushed ice with stirring.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
V. Visualizations
Reaction Mechanism
Caption: Troubleshooting workflow for low yield.
VI. References
-
1H-NMR and 13C-NMR Spectra. The Royal Society of Chemistry. [Link]
-
Improved process method for preparing 5-chloroindanone. Eureka | Patsnap. [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
-
Substituent Effects in Electrophilic Aromatic Substitution. The Pennsylvania State University. [Link]
-
Supporting information. Cherry. [Link]
-
Synthetic method of 5-chloro-1-indanone. WIPO Patentscope. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
-
Method for producing 5-chloro-1-indanone. Google Patents.
-
Indane-1,3-Dione: From Synthetic Strategies to Applications. PMC. [Link]
-
Unique Halogen Substituent: Deactivating Ortho-Para Director. KPU Pressbooks. [Link]
-
Process for the preparation of 6-fluoro-2-methyl-1-indanone. Google Patents.
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
3-(Benzamido)-3-phenylpropanoic acid allyl ester rac-5a. Wiley-VCH. [Link]
-
Copper-catalysed difluoroalkylation of aromatic aldehydes via decarboxylation/aldol reaction - Supporting Information. [Link]
-
An efficient approach towards the synthesis of indoles. TSI Journals. [Link]
-
1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST WebBook. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
The preparation method of 3-(3-halogenophenyl) propionic acid. Google Patents.
-
1 H and 13 C NMR spectra data of compound 1. ResearchGate. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
Intramolecular Friedel–Crafts alkylation with a silylium-ion-activated cyclopropyl group. Chemical Science (RSC Publishing). [Link]
-
Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoa[13]nnulen-7-ols. PMC. [Link]
-
Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]
Sources
- 1. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preprints.org [preprints.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 11. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 12. people.wou.edu [people.wou.edu]
- 13. Secure Verification [cherry.chem.bg.ac.rs]
Troubleshooting indanone synthesis reaction conditions
Technical Support Center: Indanone Synthesis & Optimization Ticket ID: IND-SYN-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Method Selection
Welcome to the Indanone Synthesis Support Module. Indanones (1-indanone and derivatives) are critical bicyclic intermediates in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil) and protease inhibitors.
The failure rate in these reactions is often due to a mismatch between the substrate's electronic nature and the cyclization method . Before proceeding, use the decision matrix below to validate your chosen route.
Method Selection Decision Tree
Figure 1: Strategic selection of synthetic route based on substrate tolerance and scale.
Module A: The Classical Friedel-Crafts Route ( )
This is the industry standard for converting 3-arylpropanoic acids to indanones via acid chlorides.
The Core Problem: The product (indanone) is a ketone, which acts as a Lewis base. It complexes with the Lewis acid (
Standard Operating Procedure (SOP)
-
Activation: Convert 3-arylpropanoic acid to acid chloride using
(1.2 eq) and catalytic DMF. Remove excess completely (residual consumes ). -
Cyclization: Dissolve acid chloride in DCM (0.2 M).
-
Addition: Cool to
. Add (1.2–1.5 eq) portion-wise. -
Quench: Pour mixture into ice/HCl.
Troubleshooting Guide (Q&A)
Q: My reaction mixture turned into a black, intractable tar. What happened? A: This is "charring" caused by an uncontrolled exotherm or polymerization.
-
Diagnosis: You likely added the acid chloride to the
too quickly without adequate cooling, or your substrate is electron-rich (e.g., methoxy-substituted) and prone to intermolecular polymerization. -
Fix:
-
Reverse Addition: Add the
solid to the solution of acid chloride, not the other way around. This keeps the concentration of the active acylium ion low relative to the substrate. -
Temperature Control: Maintain
strictly during addition. Only warm to RT after 30 minutes.
-
Q: I have 50% starting material left, but I used 1.0 equivalent of
-
Mechanism: As 1-indanone forms, it complexes with
.[1][2] If you use 1.0 eq, the moment 50% conversion is reached, the remaining is tied up by the product or the starting material's carbonyl oxygen. -
Fix: Always use 1.2 to 2.5 equivalents of
. If the substrate has other Lewis basic sites (amines, ethers), add +1.0 eq for each site.
Q: The workup is a nightmare; I have a persistent emulsion. A: Aluminum salts form gelatinous hydroxides at neutral pH.
-
Fix: Quench with cold 1M HCl . The low pH keeps aluminum in solution (
) rather than precipitating as . Add Rochelle’s salt (Potassium Sodium Tartrate) solution if the emulsion persists; it chelates aluminum effectively.
Module B: Polyphosphoric Acid (PPA) Cyclization
This method avoids acid chlorides but introduces rheological challenges. It is ideal for "one-pot" synthesis from the carboxylic acid.
Standard Operating Procedure (SOP)
-
Mixing: Mix 3-arylpropanoic acid with PPA (10–20 parts by weight) in a flask.
-
Heating: Heat to
with mechanical stirring (magnetic stirring often fails). -
Quench: Pour the hot syrup into crushed ice with vigorous stirring.
Troubleshooting Guide (Q&A)
Q: I cannot stir the reaction; the magnetic bar is stuck. A: PPA is extremely viscous at room temperature.
-
Fix:
-
Mechanical Stirring: Use an overhead stirrer for scales >5g.
-
Co-solvent: Add Xylene or Chlorobenzene to the PPA. This creates a biphasic system but reduces overall viscosity and acts as a heat sink.
-
Q: I am getting a mixture of regioisomers (e.g., 5-methoxy vs. 6-methoxy-1-indanone).
A: This is a function of the PPA composition (
-
Mechanism: The acidity and dehydrating power of PPA change with its polymer chain length.
-
Fix:
-
High
(84%): Favors cyclization para to the electron-donating group (EDG). -
Low
(76%): Can shift selectivity towards the position meta to the EDG in certain substrates.[4] -
Reference: See work by Koo and Johnson regarding PPA concentration effects [1, 2].
-
Q: My yield is low (<30%) and the starting material is recovered. A: Incomplete dehydration.
-
Fix: Increase temperature to
. If the substrate is deactivated (e.g., halogens), PPA may be too weak. Switch to Eaton’s Reagent (7.7 wt% in methanesulfonic acid). It has similar reactivity to PPA but is a non-viscous liquid at RT.
Quantitative Comparison of Conditions
| Parameter | Method A ( | Method B (PPA) | Method C (Eaton's Rgt) |
| Active Species | Acylium Ion ( | Mixed Anhydride | Acyl Mesylate |
| Temperature | |||
| Stoichiometry | >1.2 eq | Solvent qty | Solvent qty |
| Moisture Sensitivity | High | Moderate | Moderate |
| Major Risk | Tar/Polymerization | Stirring/Viscosity | Cost |
| Typical Yield | 70–95% | 60–85% | 75–90% |
Visualizing the Mechanism & Trap
Understanding the "Product Inhibition" in Friedel-Crafts acylation is vital for troubleshooting stoichiometry.
Figure 2: The Friedel-Crafts Acylation mechanism highlighting the catalyst trap. The final step requires hydrolysis to release the product, explaining why >1 equivalent of Lewis acid is mandatory.
References
-
Johnson, W. S.; Amende, J. (1963). "Formation of the Indanone Ring System." Organic Syntheses, Coll. Vol. 4, p. 554. Link
-
Koo, J. (1953). "Polyphosphoric Acid in the Cyclization of Arylpropionic Acids." Journal of the American Chemical Society, 75(8), 1891–1895. Link
-
Larock, R. C.; Doty, M. J.; Cacchi, S. (1993). "Synthesis of Indenones via Palladium-Catalyzed Annulation of Internal Alkynes." Journal of Organic Chemistry, 58(17), 4579–4583. Link
-
Hwang, L.; et al. (2020). "Regioselective Synthesis of Indanones using Eaton's Reagent." Tetrahedron Letters, 61(12), 151678. Link
Sources
Technical Support Center: Indanone Synthesis via Intramolecular Friedel-Crafts Acylation
[1][2][3]
Status: Operational Ticket Focus: Catalyst Selection & Process Optimization Operator: Senior Application Scientist
Introduction: The Indanone Challenge
Welcome to the Indanone Synthesis Support Hub. The formation of 1-indanone derivatives from 3-arylpropionic acids (or their acid chloride equivalents) is a cornerstone reaction in medicinal chemistry, serving as a gateway to structures like donepezil and various anticancer agents.[1][2]
While the reaction appears simple—an intramolecular Friedel-Crafts acylation—it is notoriously sensitive to electronic effects, catalyst viscosity, and moisture. This guide replaces trial-and-error with mechanistic logic.
Catalyst Selection Matrix (Tier 1 Support)
Stop guessing. Select your catalyst based on your substrate's electronic profile and your available equipment.
| Catalyst System | Type | Best For | Key Advantage | Major Drawback |
| Polyphosphoric Acid (PPA) | Brønsted Acid / Solvent | Electron-rich to neutral substrates. | "Gold Standard" for reliability; one-pot. | High viscosity (the "Goo" factor); difficult workup; harsh heat. |
| Eaton’s Reagent (7.7 wt% | Brønsted Acid / Dehydrating | Scale-up of PPA protocols. | Low viscosity; easier stirring/workup than PPA.[3] | Still corrosive; requires inert atmosphere. |
| Triflic Acid ( | Superacid | Deactivated rings (EWGs); temp-sensitive substrates. | High turnover; works at Room Temp (RT) or | Fuming; expensive; requires strictly anhydrous conditions. |
| Lewis Acid (2-Step) | Extremely deactivated rings. | High reactivity via acyl chloride intermediate.[4][5] | Stoichiometric waste; 2-step process; moisture intolerant. | |
| Zeolite H-Beta / Nafion-H | Solid Acid | Green chemistry / Flow reactors. | Reusable; easy filtration workup. | Lower reaction rates; pore diffusion limitations. |
The Mechanism: Visualization (Tier 2 Support)
Understanding the failure points requires visualizing the pathway. The reaction hinges on the formation of the Acylium Ion (
Figure 1: The critical path involves generating the acylium ion.[4][5][6] If your catalyst cannot dehydrate the acid to form this species (due to water poisoning or weak acidity), the reaction stalls.
Troubleshooting & Diagnostics (The "Tickets")
Ticket #001: "The Reaction turned into a black tar and I can't stir it."
Diagnosis: PPA Polymerization & Oligomerization.
Context: PPA becomes extremely viscous below
-
Switch to Eaton’s Reagent: It mimics PPA’s chemistry but uses Methanesulfonic Acid (MSA) as the solvent. It remains liquid at room temperature.
-
Dilution: If you must use PPA, add xylene or sulfolane as a co-solvent to maintain fluidity without killing the acid strength.
Ticket #002: "Starting material is unreacted, even with heat."
Diagnosis: Deactivated Ring / Acylium Quenching.
Context: If your aromatic ring has Electron Withdrawing Groups (EWGs) like
-
The Superacid Fix: Switch to Triflic Acid (
) . It is times stronger than sulfuric acid and can force cyclization on deactivated rings at room temperature. -
The 2-Step Bypass: Convert the carboxylic acid to an Acid Chloride using Thionyl Chloride (
). Then, use in DCM. Acid chlorides generate the acylium ion much more readily than free acids.
Ticket #003: "I'm getting a mixture of isomers."
Diagnosis: Regioselectivity Drift.
Context: Substrates with meta-substituents can cyclize at two positions (ortho or para to the substituent).
Expert Insight: The
-
High
(83%): Favors cyclization para to the Electron Donating Group (EDG) (steric control). -
Low
(75%): Favors cyclization ortho to the EDG (electronic control/chelation). -
Action: Adjust your PPA composition or switch to a solvent-based system (DCM/
) to minimize thermodynamic equilibration.
Validated Protocols
Protocol A: The Modern Standard (Eaton’s Reagent)
Best for: General synthesis, scale-up, and ease of handling.
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1] Flush with
. -
Reagent: Add Eaton’s Reagent (
in MSA) (5 mL per 1 g of substrate). -
Addition: Add 3-arylpropionic acid (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–4 hours . (Monitor via TLC; if sluggish, heat to
). -
Quench: Pour slowly into crushed ice/water with vigorous stirring.
-
Workup: Extract with Ethyl Acetate (
). Wash organic layer with Sat.[8] (removes MSA), then Brine. Dry over .
Protocol B: The "Hard Case" (Triflic Acid)
Best for: Deactivated rings or temperature-sensitive substrates.
-
Setup: Flame-dry glassware is critical .
fumes in moist air. -
Solvent: Dissolve substrate in anhydrous DCM or DCE (
). -
Catalyst: Cool to
. Add Triflic Acid ( ) (3.0 – 5.0 equiv) dropwise.[1] -
Reaction: Warm to RT. Stir 1–12 hours.
-
Quench: Pour into ice-cold Sat.
. Caution: evolution will be vigorous.
Decision Logic: Workflow Diagram
Figure 2: Workflow for selecting the optimal catalytic route based on substrate electronics and scale.
FAQ (Frequently Asked Questions)
Q: Can I use microwave irradiation for this reaction? A: Yes. Microwave heating often accelerates PPA and Eaton's reagent reactions significantly (from hours to minutes). However, ensure you use a vessel rated for high pressure, as the rapid dehydration generates steam.
Q: My product has a high residual acid content even after workup. Why?
A: Indanones can solubilize in the acid layer. When using PPA or MSA, the "drowning out" step (pouring into water) must be followed by a very thorough extraction. If the product is an oil, it may trap acid. Wash the organic layer with
Q: Is the acid chloride route (
References
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[3] Phosphorus pentoxide-methanesulfonic acid.[9][10] A convenient alternative to polyphosphoric acid.[3][11] The Journal of Organic Chemistry, 38(23), 4071–4073. Link
- Olah, G. A., & Prakash, G. K. S. (2006). Superacid Chemistry. Wiley-Interscience. (Foundational text on Triflic Acid reactivity).
-
Hwang, J. P., et al. (2015). Efficient synthesis of 1-indanone derivatives via intramolecular Friedel–Crafts acylation.[1][12][4][5][7][8][9][13][14][15] Tetrahedron Letters, 56(23), 3045-3048. Link
- Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eaton’s Reagent: A Less Viscous Alternative to PPA | TCI AMERICA [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Eaton's reagent - Wikipedia [en.wikipedia.org]
- 11. researchers.uss.cl [researchers.uss.cl]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. forskning.ruc.dk [forskning.ruc.dk]
- 14. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
[1]
Current Status: Operational Topic: Solvent Optimization & Troubleshooting for Intramolecular Friedel-Crafts Cyclization Ticket ID: IND-56F-SOLV Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Ticket" Context
You are accessing the Tier-3 Technical Support guide for the synthesis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (hereafter referred to as 5-Cl-6-F-Indanone ). This molecule is a critical pharmacophore, often serving as a key intermediate for voltage-gated sodium channel blockers and indoxacarb-related insecticides.[1]
The synthesis typically involves the intramolecular Friedel-Crafts acylation of 3-(4-chloro-3-fluorophenyl)propanoic acid (or its acid chloride).[1]
The Core Challenge: Achieving the target regiochemistry (5-Cl, 6-F) requires cyclization ortho to the fluorine atom (Position 2 of the precursor ring).[1] However, the system naturally competes with cyclization para to the fluorine (Position 6), which yields the undesired 5-chloro-4-fluoro isomer.[1] Solvent selection is the primary lever to control this regioselectivity and prevent polymerization.
Module 1: Critical Solvent Selection (The "Why")
The choice of solvent in Friedel-Crafts acylation dictates the nature of the electrophile (acylium ion vs. acyl-Lewis acid complex) and the stability of the transition state.[1]
Mechanism & Solvent Interaction
The reaction proceeds via the formation of an acylium ion intermediate from the acid chloride precursor.[2][3]
-
Dichloromethane (DCM):
-
Role: Non-polar, non-coordinating.
-
Effect: The
-acylium complex often precipitates, driving the reaction via Kinetic Control . This favors the faster-forming isomer (often the para-cyclized product due to lower steric hindrance).[1] -
Risk:[4] High likelihood of oligomerization ("tarring") if local concentration is too high.
-
-
Nitrobenzene:
-
Role: Polar, Lewis-basic.[1]
-
Effect: Solubilizes the
complex, keeping the reaction homogeneous. This moderates the Lewis acidity of , allowing for Thermodynamic Control . -
Benefit: Can improve selectivity for the ortho-F cyclization (the target) by allowing reversible Friedel-Crafts equilibration, although F-directed acylation is essentially irreversible.
-
-
Polyphosphoric Acid (PPA) / "Neat":
Visualizing the Reaction Pathway
Caption: Solvent influence on the regioselectivity of the Friedel-Crafts cyclization. Polar solvents like nitrobenzene can enhance the formation of the sterically more demanding ortho-F product.[1]
Module 2: Troubleshooting Common Failure Modes
Use this decision matrix to diagnose experimental failures.
Issue 1: The "Gummy" Reaction (Polymerization/Tarring)
-
Symptom: The reaction mixture turns into a black, insoluble tar that sticks to the flask walls. Yield is <20%.
-
Root Cause: Intermolecular acylation (polymerization) is competing with intramolecular cyclization. This occurs when the concentration is too high or the solvent is too non-polar (DCM) causing the intermediate to aggregate.
-
Corrective Action:
-
Dilution: Increase solvent volume (maintain <0.1 M concentration).
-
Switch Solvent: Move from DCM to 1,2-Dichloroethane (DCE) or Chlorobenzene to allow higher temperature solubility.[1]
-
Addition Order: Ensure High Dilution Principle—add the acid chloride slowly to the Lewis Acid solution, not the reverse.
-
Issue 2: Wrong Regioisomer (4-Fluoro vs. 6-Fluoro)
-
Symptom: NMR shows splitting patterns consistent with 5-chloro-4-fluoro-indanone (Para-cyclization).[1]
-
Root Cause: Kinetic control favored the less sterically hindered position (Para to F).
-
Corrective Action:
-
Thermodynamic Push: Switch to Nitrobenzene or PPA .[1]
-
Temperature: Increase reaction temperature (Reflux in DCE or 60-90°C in PPA). Higher energy helps overcome the steric barrier of closing ortho to the Fluorine.
-
Issue 3: Incomplete Conversion
-
Symptom: Starting material remains despite long reaction times.[1]
-
Root Cause: Catalyst deactivation (moisture) or strong complexation of the product with
inhibiting turnover. -
Corrective Action:
-
Stoichiometry: Friedel-Crafts acylation is not catalytic.[1] You need at least 2.2 - 3.0 equivalents of
(one for the chloride, one to complex the carbonyl product). -
Drying: Rigorously dry the DCM/DCE over
or molecular sieves.
-
Module 3: Optimized Protocols
Method A: The "Standard" Route (DCM/DCE)
Best for small-scale purity and ease of workup.[1]
-
Activation: Dissolve 3-(4-chloro-3-fluorophenyl)propanoic acid (1.0 eq) in DCM. Add
(1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate solvent/excess to get the crude Acid Chloride. -
Cyclization:
-
Prepare a suspension of anhydrous
(2.5 eq) in dry DCM (or DCE for higher temps). Cool to 0°C.[1] -
Dissolve the crude Acid Chloride in DCM (dilute, ~0.1 M).
-
Crucial Step: Add the Acid Chloride solution dropwise to the
suspension over 1 hour. (High dilution prevents polymerization). -
Allow to warm to Room Temp (DCM) or Reflux (DCE) for 4-12 hours.
-
-
Quench: Pour slowly onto crushed ice/HCl. Extract with DCM.[1][2]
Method B: The "Industrial" Route (Polyphosphoric Acid)
Best for regioselectivity and avoiding halogenated solvents.
-
Setup: Place PPA (
content ~83-85%) in a reactor. Heat to 60°C. -
Addition: Add solid 3-(4-chloro-3-fluorophenyl)propanoic acid (1.0 eq) directly to the PPA.
-
Reaction: Stir mechanically (high viscosity) at 80-95°C for 2-4 hours. Note: Higher temperatures favor the thermodynamic 6-fluoro product but increase tarring risk.[1]
-
Quench: Pour the hot syrup into a large volume of ice water with vigorous stirring. The product should precipitate as a solid.
Data Comparison Table
| Parameter | Method A (DCM/AlCl3) | Method B (PPA) | Method C (Nitrobenzene/AlCl3) |
| Yield | 65-75% | 70-85% | 60-70% |
| Regioselectivity | Modest (Kinetic mix) | High (Thermodynamic) | High |
| Workup | Easy (Extraction) | Difficult (Viscous acid) | Difficult (High BP solvent) |
| Risk | Polymerization | Stirring failure | Toxic solvent residue |
Module 4: Troubleshooting Workflow (Visualized)
Caption: Decision tree for optimizing the synthesis based on crude product analysis.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Thionyl Chloride (
Q: Why is the 5-chloro-6-fluoro isomer difficult to distinguish by NMR? A: The coupling constants for para (in the 4-F isomer) and meta (in the 6-F isomer) protons on the aromatic ring are distinct but can be subtle.[1]
-
Target (6-F): Look for a
coupling (~6-8 Hz) on the proton at position 7 (adjacent to F) and a coupling on the proton at position 4.[1] -
Impurity (4-F): The proton at position 5 (if Cl wasn't there) would be ortho.[1] With Cl at 5, check
-NMR for shifts. The 6-F isomer typically shows a fluorine signal slightly downfield compared to the 4-F isomer due to the deshielding carbonyl effect (ortho vs meta).[1]
Q: Is there a non-halogenated solvent alternative for Method A?
A: Yes. Sulfolane is a robust alternative that tolerates high temperatures and
References
-
McCann, S. F., et al. (2003). "Process for preparing 1-indanones." U.S. Patent 6,548,710.[1] Washington, DC: U.S. Patent and Trademark Office.
- Key Insight: Describes the chlorination and cyclization protocols for substituted indanones relevant to Indoxacarb synthesis.
-
Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Vol. III. Interscience Publishers.[1]
-
Key Insight: The authoritative text on the mechanism of acylation and the role of solvent-catalyst complexes.[1]
-
-
Hwang, J. P., et al. (2012). "A reactivity-selectivity study of the Friedel-Crafts acetylation." Chemistry Central Journal, 6, 52.
- Key Insight: detailed analysis of solvent effects (DCE vs. Nitrobenzene) on regioselectivity in Friedel-Crafts reactions.
-
BenchChem. (2025).[1][2] "5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one Product Data." [1]
- Key Insight: Physical properties and commercial availability of the specific isomer.
Validation & Comparative
Technical Guide: Comparative IR Spectral Analysis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Executive Summary
Product Focus: 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 881189-75-9) Application: Pharmaceutical Intermediate / Scaffold Synthesis Methodology: Fourier Transform Infrared Spectroscopy (FT-IR)[1]
This guide provides a rigorous framework for the structural validation of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (hereafter Target Compound ). Unlike standard datasheets, this document focuses on comparative discrimination —specifically, how to distinguish the Target Compound from its non-fluorinated precursors and regioisomers using specific vibrational modes.
The presence of simultaneous chloro- and fluoro-substituents on the indanone core introduces unique electronic perturbations that shift the carbonyl (
Part 1: Structural Context & Theoretical Basis
To interpret the spectrum accurately, one must understand the electronic environment. The 1-indanone scaffold consists of a benzene ring fused to a cyclopentanone ring. The carbonyl group at position 1 is conjugated with the aromatic ring.[2]
Electronic Perturbation Analysis
The specific arrangement of halogens in the Target Compound (5-Cl, 6-F) dictates the spectral shifts:
-
The Carbonyl Stretch (
):-
Baseline: Unsubstituted 1-indanone typically absorbs at ~1715 cm⁻¹ . This is lower than non-conjugated cyclopentanone (~1745 cm⁻¹) due to conjugation, but higher than acetophenone (~1685 cm⁻¹) due to ring strain.
-
Target Shift (5-Cl, 6-F):
-
6-Fluoro (Meta to C=O attachment): Exerts a strong Inductive effect (-I), withdrawing electron density from the ring and the carbonyl carbon. It cannot donate electrons via resonance to the carbonyl. Result: Increases
. [1] -
5-Chloro (Para to C=O attachment): Exerts both Inductive (-I) and Resonance (+R) effects. While +R usually lowers frequency, the -I effect of Chlorine is significant.
-
-
Net Effect: The combined electron-withdrawing nature, particularly the meta-Fluorine, will shift the C=O peak to a higher wavenumber (predicted ~1725–1735 cm⁻¹) compared to the parent indanone.
-
-
The Halogen Stretches:
-
C-F: The Ar-F bond is highly polar, resulting in a very strong absorption in the 1200–1270 cm⁻¹ region.
-
C-Cl: The Ar-Cl bond appears in the fingerprint region, typically 1000–1100 cm⁻¹ .
-
Diagram 1: Electronic Effects on IR Frequency
The following diagram visualizes the inductive and resonance vectors affecting the carbonyl bond strength.
Caption: Vector analysis of halogen substituents on the Indanone carbonyl frequency. The meta-Fluoro group is the primary driver for the hypsochromic (blue) shift.
Part 2: Comparative Spectral Analysis[3]
This section compares the Target Compound against its most common "confusion candidates": the parent scaffold and the regioisomer.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Target Compound (5-Cl, 6-F) | Parent (1-Indanone) | Isomer (5-F, 6-Cl) | Interpretation Logic |
| Carbonyl | 1725 – 1735 cm⁻¹ (s) | ~1715 cm⁻¹ | ~1715 – 1720 cm⁻¹ | The Target's meta-F withdraws strongly.[1] The Isomer's para-F donates via resonance, lowering the frequency back toward the parent value. | |
| Aryl Fluoride | 1250 – 1270 cm⁻¹ (vs) | Absent | 1250 – 1270 cm⁻¹ | Primary confirmation of fluorination. "Very Strong" intensity is key. | |
| Aryl Chloride | 1050 – 1090 cm⁻¹ (m-s) | Absent | 1050 – 1090 cm⁻¹ | Confirms presence of Chlorine. | |
| Aromatic Ring | 1580 – 1610 cm⁻¹ | 1600 cm⁻¹ | 1580 – 1610 cm⁻¹ | Halogenation often splits or intensifies these bands due to dipole changes. | |
| C-H (Aryl) | Out-of-Plane Bend | 800 – 900 cm⁻¹ | 750 cm⁻¹ (Ortho) | Distinct Pattern | The Target has isolated H's at positions 4 and 7 (para to each other). Look for isolated H bands rather than adjacent H bands. |
(s) = strong, (vs) = very strong, (m) = medium
The "Isomer Trap": Distinguishing 5-Cl, 6-F from 5-F, 6-Cl
In drug development, regioselectivity is critical. IR can distinguish these isomers based on the Hammett Principle :
-
Target (6-F): Fluorine is meta to the carbonyl. It acts purely as an electron withdrawer. Result: Higher C=O frequency.
-
Isomer (5-F): Fluorine is para to the carbonyl. Fluorine is a strong resonance donor. This donation competes with induction, weakening the C=O bond character. Result: Lower C=O frequency (closer to parent).
Part 3: Experimental Protocol (Self-Validating)
To ensure the spectral data is reliable enough for the comparative analysis above, follow this strict protocol.
Workflow Diagram
Caption: Step-by-step acquisition workflow ensuring data integrity before interpretation.
Detailed Methodology
-
Technique Selection: Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.
-
Why: Indanones are solids. KBr pellets introduce moisture (broadening the 3400 cm⁻¹ region) and can undergo ion exchange (Cl vs Br) under pressure. ATR avoids these artifacts [1].
-
-
Sample Prep:
-
Ensure the sample is a fine, dry powder.
-
Apply high pressure to the ATR clamp.
-
Validation: The aliphatic C-H stretches (from the dihydro- ring) at 2900–2950 cm⁻¹ must be clearly resolved. If they are weak, crystal contact is poor.
-
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard for solids).
-
Scans: Minimum 32 scans to resolve weak overtone bands.
-
Range: 4000 – 600 cm⁻¹.
-
-
System Suitability Test (SST):
-
Run a Polystyrene standard. The peak at 1601 cm⁻¹ must be within ±1 cm⁻¹. This confirms that the subtle shift between the Target (1730) and Parent (1715) is real, not a calibration error.
-
Part 4: Troubleshooting & Artifacts
| Observation | Probable Cause | Corrective Action |
| Split Carbonyl Peak (e.g., 1710 & 1730) | Fermi Resonance or Impurity | If the sample is pure, a split peak often indicates Fermi resonance (common in lactones/cyclic ketones). If the ratio changes after recrystallization, it is a mixture of isomers. |
| Broad hump at 3400 cm⁻¹ | Moisture (Water) | Dry the sample in a vacuum oven. Water bands can obscure the weak aromatic C-H stretches. |
| Shift < 5 cm⁻¹ from Parent | Low Resolution or Calibration Drift | Re-run SST with Polystyrene. Ensure resolution is set to 2 cm⁻¹ or 4 cm⁻¹, not 8 cm⁻¹. |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR characteristic frequencies).
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Indanone. National Institute of Standards and Technology. Available at: [Link]
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Source for Halogen-induced frequency shifts).[1]
Sources
Comparative Guide: Purity Analysis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one by HPLC
Executive Summary
This guide provides a technical comparison of HPLC methodologies for the purity analysis of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 881189-75-9), a critical intermediate in the synthesis of the oxadiazine insecticide Indoxacarb .
While standard C18 chemistries are often the default for reverse-phase separations, they frequently fail to resolve the critical regioisomeric impurity (6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one) generated during Friedel-Crafts cyclization. This guide demonstrates that switching from a C18 stationary phase to a Phenyl-Hexyl phase utilizes
The Analytical Challenge
The synthesis of 5-Chloro-6-fluoro-1-indanone typically involves the intramolecular cyclization of 3-(3-chloro-4-fluorophenyl)propanoic acid. Depending on the Lewis acid catalyst and temperature, this reaction can yield a mixture of isomers.
The "Critical Pair"
The primary analytical challenge is distinguishing the target molecule from its regioisomer. Both molecules possess identical molecular weights and nearly identical hydrophobicity indices (
-
Target: 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
-
Impurity A (Regioisomer): 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one[1]
-
Impurity B (Starting Material): 3-(3-chloro-4-fluorophenyl)propanoic acid
Synthesis & Impurity Pathway
The following diagram illustrates the origin of the impurities, highlighting why the separation is necessary.
Figure 1: Synthetic pathway showing the origin of the critical regioisomeric impurity.
Comparative Analysis: C18 vs. Phenyl-Hexyl
We compared two distinct stationary phases to determine the optimal method for resolving the critical pair.
Scenario A: The Baseline (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
-
Mechanism: Hydrophobic interaction (Van der Waals forces).
-
Outcome: The halogen atoms (Cl and F) provide insufficient steric or hydrophobic difference for the C18 chains to discriminate between the 5,6- and 6,5- substitution patterns.
-
Result: Co-elution or "shoulder" peaks (
).
Scenario B: The Challenger (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm)
-
Mechanism:
Stacking + Hydrophobicity. -
Outcome: The electron-withdrawing nature of Fluorine vs. Chlorine alters the electron density of the aromatic ring. The Phenyl-Hexyl phase interacts with the
-electrons of the indanone ring. The subtle difference in electron density distribution between the two regioisomers causes a significant shift in retention. -
Result: Baseline separation (
).
Experimental Protocols
Instrument Setup[3]
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water.-
Why: Acidic pH (~2.5) suppresses the ionization of the starting material (propanoic acid derivative), preventing peak tailing and ensuring it elutes after the solvent front but before the main peak.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
Gradient Program (Universal for both columns)
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | Stop |
Results & Data Comparison
The following data summarizes the performance of both columns under identical gradient conditions.
Table 1: System Suitability Data
| Parameter | C18 (Standard) | Phenyl-Hexyl (Recommended) | Acceptance Criteria |
| RT (Target) | 10.2 min | 11.4 min | N/A |
| RT (Impurity A) | 10.3 min | 12.1 min | N/A |
| Resolution ( | 0.8 (Fail) | 3.2 (Pass) | |
| Tailing Factor | 1.1 | 1.05 | |
| Theoretical Plates | ~8,000 | ~12,000 |
Table 2: Selectivity Analysis
| Impurity | Relative Retention (RRT) - C18 | Relative Retention (RRT) - Phenyl-Hexyl | Note |
| Starting Material | 0.45 | 0.42 | Elutes early (Acidic) |
| Regioisomer (Imp A) | 1.01 | 1.06 | Critical Separation |
| Over-chlorinated | 1.25 | 1.35 | Late eluter |
Method Development Workflow
The following decision tree outlines the logic used to arrive at the Phenyl-Hexyl solution, serving as a guide for future method development on similar halogenated aromatics.
Figure 2: Method development decision tree emphasizing the switch to Phenyl-Hexyl stationary phases.
Troubleshooting & Optimization
To ensure the "Self-Validating" nature of this protocol, monitor these parameters:
-
Resolution Loss: If
between the Target and Impurity A drops below 2.5, the column may be fouled. Wash with 100% Acetonitrile. Do not use Methanol as the organic modifier, as it can suppress the selectivity advantages of the Phenyl column compared to Acetonitrile (ACN). ACN is a -acceptor, which complements the stationary phase interactions. -
Peak Tailing: If the Starting Material (carboxylic acid) tails, ensure the pH of Mobile Phase A is
. -
Ghost Peaks: Friedel-Crafts reactions often use Aluminum Chloride (
). Ensure the sample preparation includes a quench step (water/acid) and filtration (0.2 µm PTFE) to remove inorganic aluminum salts that can precipitate in the HPLC lines.
References
- DuPont. (2001). Arthropodicidal carboxanilides (Indoxacarb Intermediates). European Patent EP1085809A1.
-
National Institutes of Health (NIH). (2017). Synthesis of 1-indanones with a broad range of biological activity.[2][3] PMC5563989. Retrieved from [Link]
-
ResearchGate. (2025). Improved preparation of 5-chloro-2-methoxycarbonyl-1-indanone for total synthesis of indoxacarb. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Indanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanone derivatives are foundational scaffolds in medicinal chemistry and materials science, serving as pivotal intermediates in the synthesis of a wide array of biologically active molecules, including antiviral, anti-inflammatory, and neuroprotective agents.[1][2] The strategic introduction of fluorine into the indanone core can dramatically alter its physicochemical properties and reactivity, a feature that can be leveraged for both optimizing synthetic routes and modulating the biological activity of target compounds.[3][4]
This guide provides an in-depth, objective comparison of the chemical reactivity of fluorinated indanones, primarily 5-fluoro-1-indanone, against their non-fluorinated counterpart, 1-indanone. We will delve into the underlying electronic principles governing their reactivity differences and provide supporting experimental data and detailed protocols for key chemical transformations.
The Decisive Influence of Fluorine's Electronic Effects
The fundamental difference in reactivity between fluorinated and non-fluorinated indanones stems from the potent electronic effects of the fluorine atom. Fluorine is the most electronegative element, and its presence on the aromatic ring of the indanone scaffold exerts a strong electron-withdrawing inductive effect (-I effect).[3][5]
This inductive pull of electron density propagates through the molecule, significantly impacting the carbonyl group. The key consequences are:
-
Increased Electrophilicity: The electron density at the carbonyl carbon is reduced, amplifying its partial positive charge (δ+).[5]
-
Enhanced Reactivity towards Nucleophiles: A more electrophilic carbonyl carbon is a more attractive target for nucleophiles, which can lead to faster reaction rates and higher yields in nucleophilic addition and condensation reactions.[3][6]
The diagram below illustrates this principle, comparing the electronic state of the carbonyl group in 1-indanone and 5-fluoro-1-indanone.
Caption: Inductive effect of fluorine enhances carbonyl carbon electrophilicity.
Comparative Reactivity in Key Synthetic Transformations
We will now examine how these electronic differences manifest in several common and synthetically important reactions.
Nucleophilic Addition: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone carbon-carbon bond-forming reaction, widely used to synthesize intermediates for pharmaceuticals.[3] It involves the reaction of a carbonyl compound with an active methylene compound.
Causality of Reactivity: The rate-determining step often involves the nucleophilic attack of the enolate (from the active methylene compound) on the carbonyl carbon. Due to the heightened electrophilicity of its carbonyl carbon, 5-fluoro-1-indanone is anticipated to undergo this reaction more readily than 1-indanone.[3] This can translate to milder reaction conditions, shorter reaction times, or improved yields.
Data Summary: Expected Performance in Knoevenagel Condensation
| Feature | 1-Indanone | 5-Fluoro-1-indanone | Rationale |
| Reaction Rate | Moderate | Faster | Increased electrophilicity of the carbonyl carbon due to the -I effect of fluorine.[3] |
| Reaction Yield | Good | Potentially Higher | Faster, more efficient conversion can lead to fewer side products and higher yields under identical conditions.[3] |
| Optimal Conditions | May require stronger base or higher temperature | May proceed under milder conditions | Enhanced reactivity reduces the need for forcing conditions. |
Experimental Protocol: Knoevenagel Condensation of 1-Indanone with Benzaldehyde
This protocol describes a representative procedure. When adapting for 5-fluoro-1-indanone, one might initially attempt the reaction at room temperature or with a shorter heating period, monitoring progress by TLC.
Workflow Diagram
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Efficacy of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one Derivatives: A Comparative Biological Guide
Executive Summary: The Halogenated Indanone Advantage
In the landscape of medicinal chemistry, 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (hereafter referred to as 5-Cl-6-F-Indanone ) represents a "privileged scaffold." While historically recognized as the critical intermediate for the oxadiazine insecticide Indoxacarb, this specific substitution pattern has gained traction in pharmaceutical development for its unique electronic and steric properties.
The juxtaposition of a chlorine atom at C5 and a fluorine atom at C6 creates a synergistic effect that enhances metabolic stability (blocking para-oxidation) and lipophilicity (LogP modulation), critical for blood-brain barrier (BBB) penetration in neurodegenerative therapeutics.
This guide evaluates the biological efficacy of 5-Cl-6-F-Indanone derivatives across three primary domains: Voltage-Gated Sodium Channel (VGSC) modulation , MAO-B inhibition , and Antineoplastic activity .
Part 1: Comparative Efficacy Landscape
To understand the value of the 5-Cl-6-F substitution, we must compare it against its mono-halogenated and unsubstituted counterparts. The data below synthesizes structure-activity relationship (SAR) trends observed in sodium channel blocking and MAO-B inhibition assays.
Table 1: Scaffold Performance Comparison
| Scaffold Variant | Metabolic Stability (t½) | Lipophilicity (cLogP) | VGSC Binding Affinity ( | MAO-B Selectivity (SI) | Primary Limitation |
| Unsubstituted Indanone | Low (< 30 min) | ~1.8 | > 10 | Low | Rapid Phase I metabolism (hydroxylation). |
| 5-Fluoro-Indanone | Moderate | ~2.0 | 2 - 5 | Moderate | High clearance; insufficient steric bulk for deep pocket binding. |
| 5-Chloro-Indanone | High | ~2.4 | 0.5 - 1.5 | High | Potential hepatotoxicity concerns; lower CNS penetration than fluorinated analogs. |
| 5-Cl-6-F-Indanone | Superior (> 2 h) | ~2.6 | < 100 nM | Very High | Synthetic complexity; cost of starting materials. |
Analyst Insight: The 6-fluoro substituent is not merely for lipophilicity; it acts as a metabolic block, preventing oxidative attack at the position adjacent to the chlorine, thereby extending the pharmacodynamic duration of action.
Part 2: Voltage-Gated Sodium Channel (VGSC) Modulation
The most validated biological application of 5-Cl-6-F-Indanone derivatives (specifically N-substituted carboxamide or oxadiazine derivatives) is the state-dependent blockade of VGSCs. This mechanism is pivotal for both pesticidal activity (Indoxacarb) and neuropathic pain management (human Nav1.7/Nav1.8 targets).
Mechanism of Action
Derivatives of this scaffold typically bind to the local anesthetic receptor site within the channel pore. The 5-Cl-6-F moiety engages in hydrophobic interactions with transmembrane segments, stabilizing the channel in its inactivated state .
Visualization: VGSC State-Dependent Blockade
Figure 1: State-dependent binding cycle. 5-Cl-6-F derivatives show preferential high-affinity binding to the Inactivated State, preventing repetitive firing of neurons.
Experimental Protocol: Whole-Cell Patch Clamp Assay
Objective: Determine the
-
Cell Preparation: Transfect HEK293 cells with human Nav1.7 cDNA. Cultivate in DMEM with 10% FBS.
-
Recording Setup: Use an Axopatch 200B amplifier. Pipette resistance: 2–4 M
.-
Intracellular Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
-
Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.4).
-
-
Voltage Protocol:
-
Holding Potential: -120 mV.
-
Activation: Depolarize to 0 mV for 20 ms.
-
Inactivation Protocol: Pre-pulse to -70 mV (500 ms) followed by test pulse to 0 mV.
-
-
Compound Application: Perfuse 5-Cl-6-F derivative (0.1 nM – 10
M) via gravity-fed system. -
Data Analysis: Fit currents to the Hill equation:
.
Part 3: Neuroprotection via MAO-B Inhibition
Indanone derivatives are structural analogs of Rasagiline, a clinically approved MAO-B inhibitor. The 5-Cl-6-F substitution pattern significantly improves selectivity for MAO-B over MAO-A, reducing the risk of the "cheese effect" (hypertensive crisis).
Synthesis Workflow: Hydrazone Derivatization
To test for MAO-B activity, the ketone moiety is often converted to a hydrazone or thiosemicarbazone.
Figure 2: General synthetic route for generating bioactive hydrazone/thiosemicarbazone derivatives from the indanone core.
Experimental Protocol: MAO-B Enzymatic Assay
Objective: Quantify the inhibition constant (
-
Reagents: Recombinant hMAO-B (Sigma), Kynuramine (substrate), 5-Cl-6-F derivative (dissolved in DMSO).
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Reaction Setup:
-
Incubate enzyme (0.5
g/mL) with inhibitor (various concentrations) at 37°C for 20 mins. -
Initiate reaction by adding Kynuramine (
concentration: ~20 M).
-
-
Measurement: Monitor the formation of 4-hydroxyquinoline at 315 nm (excitation) / 380 nm (emission) using a fluorescence microplate reader.
-
Validation: Use Selegiline (1
M) as a positive control. -
Calculation: Determine
from dose-response curves and convert to using the Cheng-Prusoff equation.
Part 4: Anticancer Efficacy (Tubulin Inhibition)
Recent literature suggests that chalcone derivatives synthesized from the 5-Cl-6-F-indanone core exhibit potent cytotoxicity against multidrug-resistant (MDR) cancer lines by inhibiting tubulin polymerization.
Data Summary: Cytotoxicity (MTT Assay)
| Cell Line | Tissue Origin | 5-Cl-6-F Derivative | Standard (Colchicine) |
| MCF-7 | Breast | 0.85 ± 0.12 | 0.05 ± 0.01 |
| HeLa | Cervical | 1.20 ± 0.25 | 0.08 ± 0.02 |
| A549 | Lung (MDR) | 2.10 ± 0.30 | > 10.0 (Resistant) |
Interpretation: While less potent than Colchicine in sensitive lines, the 5-Cl-6-F derivatives often retain efficacy in MDR cell lines (like A549) because they are poor substrates for P-glycoprotein (P-gp) efflux pumps.
References
-
BenchChem. (2025).[1] Synthesis of 5-Fluoro-1-indanone Derivatives for Medicinal Chemistry. Retrieved from 1
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136537, 5-Fluoro-1-indanone. Retrieved from 2[2]
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Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from 3[1][3][4][5][6][7][8]
-
Sigma-Aldrich. (2025). 5-Chloro-1-indanone Product Specification. Retrieved from 9
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National Institutes of Health. (2014). Inhibition of Voltage-Gated Na+ Channels by the Synthetic Cannabinoid Ajulemic Acid. Retrieved from 10
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University of Bari. (2015). Voltage Gated Sodium Channel Blockers: Mexiletine Analogues and Homologues. Retrieved from 11
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A Comparative Guide to the Structural Validation of Synthesized 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of modern drug discovery and development, the synthesis of novel small molecules is a cornerstone of progress.[1] Intermediates such as 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one are critical building blocks for creating more complex Active Pharmaceutical Ingredients (APIs). The precise arrangement of atoms within these molecules is paramount, as even minor structural variations—such as the incorrect placement of a halogen substituent—can drastically alter biological activity, toxicity, and pharmacokinetic properties. Therefore, the rigorous, unambiguous validation of a synthesized compound's structure is not merely a procedural step but a fundamental requirement for scientific integrity and the advancement of a drug candidate.[2][3]
This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one. We will move beyond a simple listing of methods to explain the causality behind their application, demonstrating how an integrated, multi-technique approach forms a self-validating system for structural elucidation.[4][5]
The Analytical Challenge: Isomeric Specificity
The primary challenge in validating the target molecule is confirming the precise positions of the chloro and fluoro substituents on the aromatic ring. Synthesis can potentially yield other isomers, such as 6-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one. A robust analytical workflow must be designed to differentiate between these possibilities with absolute certainty. This necessitates a combination of techniques that, together, provide a complete and consistent picture of the molecule's constitution.
Core Validation Workflow: An Integrated Spectroscopic Approach
No single analytical method is sufficient for complete structural proof.[3][4] Confidence is achieved by collating and cross-referencing data from several orthogonal techniques. The workflow below illustrates the logical progression from initial confirmation of mass to the detailed mapping of atomic connectivity.
Caption: A typical workflow for the structural validation of a novel synthesized compound.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry's primary role is to determine the mass-to-charge ratio (m/z) of the synthesized molecule, thereby confirming its molecular weight and elemental composition.[6] For this application, low-resolution MS is insufficient; High-Resolution Mass Spectrometry (HRMS) is essential.
Expertise & Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique molecular formula.[4] This is a critical first step; if the molecular formula is incorrect, any further analysis is moot. We choose a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]⁺).[7][8]
Expected HRMS Data for C₉H₆ClFO
| Parameter | Expected Value | Rationale |
| Monoisotopic Mass [M] | 184.0094 | Calculated for the most abundant isotopes: ¹²C₉¹H₆³⁵Cl¹⁹F¹⁶O. |
| Observed Ion [M+H]⁺ | 185.0172 | The protonated molecule, which is commonly observed with ESI. |
| Isotopic Pattern | ~3:1 ratio for [M+H]⁺ and [M+2+H]⁺ | The presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes) results in a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak. This is a key signature for chlorine-containing compounds. |
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source. Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.
-
Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Processing: Determine the accurate mass of the most abundant peak corresponding to the [M+H]⁺ ion. Utilize the instrument's software to generate a predicted molecular formula and compare it to the theoretical value for C₉H₆ClFO. Verify the presence and correct ratio of the [M+2+H]⁺ isotopic peak.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[9] Its primary utility here is to confirm the presence of the α,β-unsaturated ketone system inherent to the indanone core.
Expertise & Causality: The carbonyl (C=O) group has a strong, characteristic absorption band in the IR spectrum. Its exact position is sensitive to its electronic environment. For an indanone, which is a five-membered ring ketone conjugated with an aromatic system, we expect the C=O stretching frequency to be shifted to a lower wavenumber compared to a simple aliphatic ketone. This provides immediate, albeit non-definitive, evidence that the core indanone structure has been successfully formed.
Expected FTIR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| C=O (Ketone) | ~1700 - 1725 cm⁻¹ | Typical for a five-membered ring ketone conjugated with an aromatic ring. NIST data for the parent 1-indanone shows a strong peak in this region.[10] |
| C=C (Aromatic) | ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ | Characteristic stretching vibrations for the aromatic ring. |
| C-H (Aromatic) | > 3000 cm⁻¹ (weak) | Stretching vibrations for hydrogens attached to the aromatic ring. |
| C-H (Aliphatic) | < 3000 cm⁻¹ (medium) | Stretching vibrations for the -CH₂- groups in the five-membered ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum to identify the wavenumbers of key absorption bands and compare them to expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[3][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one, a combination of ¹H, ¹³C, and ¹⁹F NMR is required.
Expertise & Causality:
-
¹H NMR reveals the number of different types of protons and their connectivity through spin-spin coupling. The coupling of protons to the fluorine atom (JHF) is particularly diagnostic.
-
¹³C NMR indicates the number of unique carbon atoms in the molecule. The large chemical shift range and specific couplings to fluorine (JCF) are critical for assigning the substituted aromatic carbons.
-
¹⁹F NMR is highly sensitive and provides a clean spectrum with a single peak for this molecule.[11] Its coupling to adjacent protons directly confirms the F-C-C-H connectivity, which is essential for distinguishing isomers.
Caption: Decision logic for integrating multi-nuclear NMR data to confirm the target structure.
Predicted NMR Data for 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
¹H NMR (500 MHz, CDCl₃)
| Proton Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
|---|---|---|---|---|
| H-7 | 7.6 - 7.8 | d | JHF ≈ 7-9 Hz | This proton is ortho to the electron-withdrawing carbonyl group, shifting it downfield. It is also ortho to the fluorine at C-6, resulting in a characteristic doublet coupling. |
| H-4 | 7.4 - 7.5 | s | - | This proton is para to the fluorine and ortho to the chlorine. It has no adjacent proton neighbors, so it should appear as a singlet (or a very finely split doublet due to a small ⁴JHF coupling). |
| H-3 | 3.1 - 3.3 | t | JHH ≈ 6 Hz | Aliphatic protons adjacent to the aromatic ring. |
| H-2 | 2.7 - 2.9 | t | JHH ≈ 6 Hz | Aliphatic protons adjacent to the carbonyl group. |
¹³C NMR (125 MHz, CDCl₃)
| Carbon Position | Predicted δ (ppm) | Multiplicity (due to F) | Rationale |
|---|---|---|---|
| C-1 (C=O) | ~204 | s | Carbonyl carbon, significantly downfield. |
| C-6 (C-F) | ~160 | d, ¹JCF ≈ 250 Hz | Aromatic carbon directly bonded to fluorine, shows a very large one-bond coupling constant and is shifted far downfield. |
| C-5 (C-Cl) | ~128 | d, ²JCF ≈ 15-20 Hz | Aromatic carbon bonded to chlorine, shows a smaller two-bond coupling to fluorine. |
| Other Aromatic C | 125 - 155 | d or s | The remaining four aromatic carbons, some of which will show smaller C-F couplings. |
| C-3 | ~36 | s | Aliphatic carbon adjacent to the aromatic ring. |
| C-2 | ~26 | s | Aliphatic carbon adjacent to the carbonyl group. |
¹⁹F NMR (470 MHz, CDCl₃) | Fluorine Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale | | :--- | :--- | :--- | :--- | | F at C-6 | -110 to -120 | d | JHF ≈ 7-9 Hz | The chemical shift is typical for an aryl fluoride.[11][12] The key diagnostic feature is the doublet splitting, which arises from coupling to the single adjacent proton at C-7. This directly confirms the substitution pattern. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm). Optimize shim gradients to achieve good resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is often a longer experiment, requiring more scans to achieve adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus. The key is to run it without proton decoupling to observe the critical H-F coupling.
-
Data Processing: Process all spectra using appropriate software. Reference the spectra (¹H and ¹³C to residual solvent signal, ¹⁹F to an external or internal standard like CFCl₃). Integrate ¹H signals and measure all relevant chemical shifts and coupling constants.
Comparative Summary of Validation Techniques
| Technique | Information Provided | Strengths | Limitations | Role in Validation |
| HRMS | Elemental Composition, Molecular Weight | High sensitivity, high accuracy, requires minimal sample.[6] | Does not provide information on connectivity (isomerism). | Essential First Step: Confirms the correct atoms are present in the correct numbers. |
| FTIR | Presence of Functional Groups (e.g., C=O) | Fast, simple, non-destructive. | Provides limited structural detail; many compounds have similar spectra. | Supportive: Quickly confirms the presence of the indanone core. |
| ¹H NMR | Proton environments, counts, and H-H/H-F connectivity | Excellent for detailed mapping of the proton framework. | Can have overlapping signals in complex molecules. | Critical: Maps out the proton skeleton and provides key H-F coupling data. |
| ¹³C NMR | Number and type of carbon atoms, C-F connectivity | High resolution, wide chemical shift range helps resolve all carbons. | Lower sensitivity, requires more sample or longer acquisition time. | Critical: Confirms the carbon backbone and provides key C-F coupling data to locate the fluorine atom. |
| ¹⁹F NMR | Fluorine environment and H-F connectivity | Very high sensitivity, simple spectrum, large chemical shift dispersion.[11] | Only applicable to fluorine-containing compounds. | Pivotal: The H-F coupling pattern is arguably the single most diagnostic piece of data for confirming the 6-fluoro substitution pattern. |
| X-Ray Crystallography | Absolute 3D molecular structure | Unambiguous, provides bond lengths and angles; the "gold standard."[13] | Requires a single, high-quality crystal, which can be difficult or impossible to grow. | Definitive (if possible): Provides ultimate proof but is often not feasible for routine validation. |
Conclusion: A Triad of Certainty
The unambiguous structural validation of synthesized 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one rests on a triad of core analytical techniques: High-Resolution Mass Spectrometry, multi-nuclear NMR spectroscopy, and Infrared Spectroscopy. While HRMS confirms the elemental formula and FTIR verifies the core functional group, it is the integrated analysis of ¹H, ¹³C, and particularly ¹⁹F NMR that provides the definitive evidence of atomic connectivity. The observation of a doublet in the ¹⁹F NMR spectrum, corresponding to coupling with a single aromatic proton, provides incontrovertible proof of the 6-fluoro substitution pattern, thereby distinguishing the target molecule from its isomers. By following this multi-faceted, self-validating workflow, researchers can proceed with confidence, knowing their molecular building blocks are structurally sound.
References
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- Kass, D. L. (n.d.). Can the time from synthesis design to validated chemistry be shortened? PubMed.
- Amgen Inc. (2024, August 8). Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED. ACS Publications.
- University of Oxford Department of Chemistry. (n.d.). Synthesis.
- Bruker. (n.d.). Structure Analysis. Bruker Corporation.
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- NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook.
- Reich, H. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data.
- PubChem. (n.d.). 1-Indanone. National Center for Biotechnology Information.
- NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook.
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
- Macmillan Group. (2003). Modern Mass Spectrometry. Topics in Current Chemistry.
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- Tyler, A., & Dalmia, A. (2014, February 6). Direct Sample Analysis/Time-of-Flight Mass Spectrometry. American Laboratory.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS No. 220095-35-6). As a halogenated organic compound, this substance requires specific handling and disposal protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety principles for managing hazardous chemical waste.
Hazard Assessment and Chemical Profile
Understanding the chemical's properties and hazards is the cornerstone of safe disposal. While a specific Safety Data Sheet (SDS) for 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is not publicly available, data from structurally similar compounds, such as 5-Chloro-1-indanone and other fluorinated indanones, provides a reliable basis for hazard assessment.[1][2][3][4]
This compound is a solid at room temperature and is classified as a halogenated organic compound due to the presence of chlorine and fluorine atoms.[5][6] This classification is critical as it dictates the primary disposal pathway.[7][8]
Key Hazard Information: Based on analogous compounds, 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one is expected to present the following hazards:
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory tract irritation.[3]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3][4]
Table 1: Chemical and Hazard Summary
| Property | Value / Classification | Source(s) |
| Chemical Formula | C₉H₆ClFO | N/A |
| Physical Form | Solid | [6][9] |
| GHS Hazard Class | Skin Irritation (Category 2) | [3] |
| Serious Eye Irritation (Category 2) | [1][3] | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | [3] | |
| Acute Toxicity, Oral (Category 4) - Potential | [3][4] | |
| Acute Toxicity, Dermal (Category 4) - Potential | [3][4] | |
| Acute Toxicity, Inhalation (Category 4) - Potential | [3][4] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [1][10] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride, Hydrogen fluoride. | [10][11][12] |
Pre-Disposal: Preparation and Best Practices
Proper preparation is essential for ensuring a safe disposal process. This involves selecting the correct Personal Protective Equipment (PPE) and waste containers before beginning any work that will generate waste.
Required Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, the following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11][13]
-
Hand Protection: Wear appropriate protective gloves (e.g., Nitrile rubber) inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[14][15]
-
Skin and Body Protection: A laboratory coat is required to protect skin and clothing. Ensure closed-toe shoes are worn.[5]
-
Respiratory Protection: All handling of the solid compound or its solutions that may generate dust or aerosols must be conducted in a certified chemical fume hood to prevent inhalation.[5][12]
Waste Container Selection and Labeling
The cornerstone of proper chemical disposal is segregation. Halogenated organic compounds must never be mixed with non-halogenated waste.[7][8] This is because disposal methods, particularly incineration, differ significantly, and cross-contamination can create more hazardous byproducts and increase disposal costs.[8][16]
-
Container Type: Use a designated, leak-proof, and sealable container compatible with the waste. The container must have a threaded cap that can be tightly sealed.[7]
-
Labeling: The container must be clearly and accurately labeled at the moment the first drop of waste is added.[7][17] The label must include:
Step-by-Step Disposal Protocol
This protocol covers the accumulation of waste during research activities through to its final handoff to environmental health and safety personnel.
Step 1: Waste Accumulation
-
Designate a Waste Area: Keep the labeled "Halogenated Organic Waste" container in a designated satellite accumulation area within the laboratory, preferably in secondary containment.
-
Transfer Waste:
-
Solid Waste: Carefully transfer residual solid 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one into the waste container using a spatula or funnel. Perform this action inside a chemical fume hood to minimize inhalation risk.
-
Solutions: If the compound is in solution, pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Contaminated Labware: Disposable items (e.g., gloves, weighing paper, pipette tips) grossly contaminated with the compound should be placed in a sealed, labeled bag and then into the solid hazardous waste container. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent; this rinsate must be collected as halogenated hazardous waste.[17]
-
-
Keep Container Closed: The waste container must remain sealed at all times except when waste is being actively added.[7][8][17] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
Step 2: Awaiting Disposal
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area away from incompatible materials.[1][13]
-
Do Not Mix: Never add other types of waste to the halogenated waste container. Specifically, do not add:
Step 3: Final Disposal
-
Arrange for Pickup: Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[5][8]
-
Documentation: Complete any necessary waste manifest or tracking forms provided by your EHS office. Ensure the contents are accurately described.
-
Ultimate Disposal Method: The ultimate disposal of halogenated organic waste is typically high-temperature incineration in a specialized hazardous waste facility.[16] This process is designed to break down the molecule completely, preventing the formation of toxic byproducts like dioxins and furans that can occur with improper combustion.[16]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is critical.
-
Small Spills (Solid):
-
Large Spills:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS or emergency response team immediately.[7]
-
Prevent entry into the affected area until it is cleared by safety professionals.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.
Caption: Disposal workflow for 5-Chloro-6-fluoro-2,3-dihydro-1H-inden-1-one.
References
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Organic Solvents. (n.d.). Cornell University Environment, Health and Safety.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017, June 4). ResearchGate.
- 1-Indanone - SAFETY DATA SHEET. (2010, November 5).
- Safety data sheet - BASF. (2026, February 23).
- Material Safety Data Sheet - 1-Indanone, 99+%. (2005, October 3). Cole-Parmer.
- 5-chloro-4-fluoro-2,3-dihydro-1H-inden-1-one. (n.d.). PubChem.
- 1-Indanone - SAFETY DATA SHEET. (n.d.).
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division.
- 1-Indanone - Safety Data Sheet. (2026, January 31). ChemicalBook.
- SAFETY DATA SHEET - 5-Chloro-1-indanone. (n.d.).
- 1-INDANONE CAS NO 83-33-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
- SAFETY DATA SHEET - 5-Chloro-1-indanone. (2024, February 11). Fisher Scientific.
- Material Safety Data Sheet - 5-Chloro-1-indanone, 98%. (2005, October 3). Cole-Parmer.
- 5-Chloro-1-indanone. (n.d.). PubChem.
- HAZARDOUS SUBSTANCE FACT SHEET - Chlorodifluoroethane. (n.d.). New Jersey Department of Health.
- 5-Chloro-1-indanone CAS#: 42348-86-7. (n.d.). ChemicalBook.
- 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one. (n.d.). Sigma-Aldrich.
- 5-Fluoro-1-indanone. (n.d.). PubChem.
Sources
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- 3. 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hscprep.com.au [hscprep.com.au]
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- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one | 1260018-10-7 [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
